Latarcin 4a
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLKDKFKSMGEKLKQYIQTWKAKF |
Origin of Product |
United States |
Structural Biology and Conformation of Latarcin 4a and Analogues
Primary Sequence Characteristics and Variations within Latarcin Peptides
The latarcin family of peptides displays considerable diversity in their amino acid sequences. Latarcin 4a is a 24-residue peptide with the sequence GLKDKFKSMGEKLKQYIQTWKAKF-amide. researchgate.net A key post-translational modification in this compound is C-terminal amidation, a feature it shares with Ltc 3a, 3b, and 5. researchgate.netnih.gov This amidation, resulting from the conversion of a C-terminal glycine (B1666218) residue, is functionally significant; for instance, the non-amidated form of Latarcin 3b shows markedly lower antimicrobial activity. nih.gov
| Latarcin Peptide | Primary Sequence | Length | Net Charge | C-terminal Modification |
|---|---|---|---|---|
| This compound | GLKDKFKSMGEKLKQYIQTWKAKF | 24 | +6 | Amidation |
| Latarcin 1 | SMWSGMWRRKLKKLRNALKKKLKGE | 25 | +9 | Acid |
| Latarcin 2a | GLFGKLIKKFGRKAISYAVKKARGKH | 26 | +10 | Acid |
| Latarcin 3a | SWKSMAKKLKEYMEKLKQRA | 20 | +6 | Amidation |
| Latarcin 5 | GFFGKMKEYFKKFGASFKRRFANLKKRL | 28 | +10 | Amidation |
Secondary Structural Elements in Diverse Environments
The conformation of this compound is highly dependent on its environment. In aqueous solutions, like most latarcins, it exists in a largely disordered or random coil state. researchgate.netnih.govmdpi.com However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, it undergoes a significant conformational change to adopt a predominantly alpha-helical structure. researchgate.netmdpi.comresearchgate.net This transition is a hallmark of many membrane-active peptides and is crucial for their biological activity. researchgate.net
Circular dichroism (CD) spectroscopy confirms this structural plasticity. researchgate.netnih.govmdpi.com In aqueous buffer, the CD spectrum of this compound is characteristic of an unordered conformation. mdpi.com Upon the addition of lipid vesicles, the spectrum shifts to one typical of an alpha-helical structure, indicating a high propensity for folding upon binding to lipids. researchgate.net While this compound becomes largely helical, there can be deviations from an idealized alpha-helix, as suggested by shifts in the CD spectral bands. researchgate.net
Three-Dimensional Conformational Models
The three-dimensional structure of this compound in a membrane-like environment is characterized by an amphipathic alpha-helix. researchgate.netresearchgate.net This means that the hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. researchgate.netmdpi.com This amphipathicity is a critical feature for membrane interaction, allowing the hydrophobic face to insert into the lipid bilayer while the hydrophilic, charged face interacts with the polar head groups of the lipids and the aqueous environment. researchgate.netlibretexts.org
Helical wheel projections clearly illustrate this segregation of residues. researchgate.net Furthermore, structural analyses suggest that this compound, similar to Latarcin 2a, may adopt a helix-hinge-helix motif. nih.gov This motif consists of two helical regions connected by a more flexible hinge region, which can be important for the peptide's mechanism of action on membranes. nih.govrcsb.orgacs.org
Spectroscopic and Computational Approaches to Structural Elucidation
A variety of sophisticated techniques have been employed to unravel the structural details of this compound and its analogues.
Circular Dichroism (CD) Spectroscopy: CD is a primary tool for assessing the secondary structure of peptides in different environments. univr.it For this compound, CD studies have been instrumental in demonstrating its transition from a disordered state in aqueous solution to an alpha-helical conformation in membrane-mimicking solvents like TFE and in the presence of lipid vesicles. nih.govresearchgate.netmdpi.com Oriented CD (OCD) can further provide information on the orientation of the helix relative to the lipid bilayer. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information. While detailed NMR structures are available for other latarcins like Ltc1 and Ltc2a in detergent micelles, which serve as membrane mimetics, similar in-depth studies on this compound are less reported. nih.govacs.orgscispace.comnih.gov However, solid-state NMR has been used to study the full set of latarcins, including Ltc4a, to characterize their conformation and alignment in a membrane-bound state. researchgate.netmdpi.comnih.gov
Biosynthesis and Post Translational Modifications of Latarcin Peptides
Precursor Protein Structures and Corresponding Gene Expression
The biosynthesis of latarcins begins with the transcription and translation of their corresponding genes within the spider's venom gland. nih.gov Analysis of expressed sequence tags from the venom glands of the spider Lachesana tarabaevi has led to the identification of the full precursor protein sequences for latarcins. researchgate.net These precursors are initially synthesized as prepropeptides, which include a signal peptide that directs the nascent protein into the secretory pathway. nih.gov This signal peptide is subsequently removed by a signal peptidase. nih.gov
Latarcin precursors can be categorized into three distinct groups based on their structure and the mature peptides they produce: simple, binary, and complex. nih.govresearchgate.net Latarcin 4a originates from a complex precursor . nih.gov This type of precursor is characterized by a structure that yields two different types of peptides upon processing: the latarcin itself and several repetitive polypeptide elements (RPEs). nih.gov In the case of the this compound precursor, the this compound sequence is located at the C-terminal end of the precursor protein. nih.gov
| Component of this compound Complex Precursor | Description | Location in Precursor |
| Signal Peptide | A short N-terminal sequence that directs the precursor to the secretory pathway and is subsequently cleaved. | N-terminus |
| Repetitive Polypeptide Elements (RPEs) | Multiple, distinct peptide sequences that are released from the precursor. Four or five RPEs are typically released. nih.gov | N-terminal to the mature this compound |
| Mature this compound | The final, biologically active peptide sequence. | C-terminus |
Enzymatic Processing and Cleavage Pathways
Following translation, the latarcin precursor protein undergoes limited proteolysis, where specific peptidases cleave the protein at defined sites to release the mature peptide(s). nih.gov While the exact proteases responsible for this process in spider venom are not yet fully identified, the cleavage sites themselves have been characterized. nih.gov
Processing occurs at specific motifs known as the processing quadruplet motif (PQM) and the inverted processing quadruplet motif (iPQM) . nih.gov
PQM: Defined by the sequence AAAR, where at least one 'A' is an acidic residue (like Glutamic acid - Glu) and 'R' is Arginine. This motif typically marks the C-terminus of a prosequence, preceding the mature peptide. nih.gov
iPQM: A mirrored version of the PQM (RAAA), where 'R' is Arginine and 'A' represents at least one acidic residue. nih.gov
In the complex precursor of this compound, these PQM and iPQM sites flank the repetitive polypeptide elements (RPEs), defining the N- and C-termini of these peptides and ensuring their precise excision from the precursor chain. nih.gov The final cleavage releases the C-terminal this compound peptide along with the multiple RPEs. nih.gov
Role of Post-Translational Modifications in Peptide Maturation
Post-translational modifications (PTMs) are crucial enzymatic changes to a protein after its synthesis, which can significantly alter its stability, structure, and biological activity. mdpi.com For the latarcin family of peptides, one of the key PTMs is C-terminal amidation . nih.gov
This compound is one of the latarcins that undergoes this modification. nih.govresearchgate.net The amidation is the result of the enzymatic conversion of a C-terminal glycine (B1666218) residue present in the initial translated peptide. nih.gov This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be critical for the peptide's function.
The functional importance of C-terminal amidation has been demonstrated for other latarcins, such as Latarcin 3b. nih.gov A synthetic version of Latarcin 3b with a C-terminal glycine instead of the amide group (Ltc 3b-G) showed significantly lower antimicrobial activity compared to the mature, amidated peptide. nih.govresearchgate.net This finding underscores the critical role that C-terminal amidation plays in the biological potency of these peptides, suggesting that this modification is vital for the mature this compound to exert its full cytolytic and antimicrobial effects. nih.gov
| Modification | Description | Significance for this compound |
| C-terminal Amidation | The replacement of the C-terminal carboxyl group with an amide group, typically derived from a glycine residue. nih.gov | Enhances biological activity. nih.govresearchgate.net this compound is known to be C-terminally amidated. nih.govresearchgate.net |
Molecular Mechanisms of Action of Latarcin 4a
Membrane Interaction Dynamics and Models
The interaction of Latarcin 4a with lipid membranes is a dynamic process that begins with the peptide, which is largely unstructured in aqueous solution, folding into an amphipathic α-helical conformation upon encountering a membrane environment. nih.govmdpi.com This structural transition is crucial for its membrane-disrupting activity. mdpi.com
"Carpet-Like" Mechanism
The primary model proposed for the action of this compound is the "carpet-like" mechanism. nih.govnih.govresearchgate.netfrontiersin.org In this model, the cationic Ltc-4a peptides are initially attracted to the negatively charged surface of microbial membranes. They then accumulate on the membrane surface, forming a "carpet" of peptides. nih.gov Once a threshold concentration is reached, the peptides induce membrane destabilization and disintegration in a detergent-like manner, without forming discrete pores. nih.gov This process involves the hydrophobic regions of the peptide inserting into the lipid core, leading to a loss of bilayer integrity. nih.gov
Membrane Destabilization and Lipid Segregation
The accumulation of Ltc-4a on the membrane surface leads to significant physical stress and destabilization. nih.govnih.gov While direct evidence for lipid segregation induced specifically by Ltc-4a is limited, the related peptide Ltc2a has been shown to cause the segregation of anionic lipids. researchgate.netnih.gov This suggests that Ltc-4a may also recruit and cluster negatively charged lipids, creating localized domains of high peptide and anionic lipid concentration, which could be a precursor to membrane disruption. This electrostatic interaction is a key factor in the peptide's selectivity for microbial over mammalian membranes, which are typically zwitterionic. nih.gov
Permeabilization and Pore Formation Hypotheses
While the "carpet-like" model is the predominant hypothesis for this compound's action, the possibility of transient pore formation cannot be entirely ruled out as a complementary or alternative mechanism. nih.govuq.edu.au The permeabilization of the membrane is a definitive outcome of Ltc-4a interaction, leading to the leakage of intracellular contents. mdpi.com
Studies on the broader latarcin family suggest that different members may favor different mechanisms. For instance, Ltc 1 and Ltc 3a/3b have been suggested to act via pore formation, whereas Ltc 2a, 4a/4b, and 5 are thought to follow the "carpet" model. nih.gov This highlights a diversity of action even within a single peptide family, dictated by subtle differences in sequence and structure. nih.gov Leakage assays with model vesicles have confirmed that latarcins, including Ltc-4a, can induce the release of entrapped fluorescent dyes, demonstrating their ability to permeabilize lipid bilayers. mdpi.com
Cellular and Subcellular Target Recognition
The primary target of this compound is the cellular membrane of susceptible organisms. nih.govnih.gov Its cationic nature facilitates a strong electrostatic attraction to the anionic components commonly found in the cell envelopes of bacteria and fungi. nih.gov
Bacterial and Fungal Membranes
This compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts. nih.govuniprot.org The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, and the teichoic acids in the cell wall of Gram-positive bacteria provide the initial negatively charged binding sites for the peptide. Following this initial interaction, Ltc-4a traverses these outer layers to act on the inner cytoplasmic membrane. nih.gov Similarly, the phospholipid composition of fungal membranes makes them susceptible to the peptide's lytic action. nih.gov
Intracellular Translocation Mechanisms
Interestingly, some studies suggest that certain latarcins, including Ltc-4a, may not solely rely on membrane lysis for their antimicrobial effect. mdpi.comresearchgate.netnih.gov It has been proposed that these peptides could translocate across the cell membrane without causing significant disruption and then interact with intracellular targets. mdpi.comresearchgate.netnih.gov This hypothesis is supported by observations of slow and limited leakage from model vesicles, suggesting a more subtle interaction than complete membrane destruction. mdpi.comresearchgate.net However, the specific intracellular targets and the precise mechanism of translocation for Ltc-4a remain areas of ongoing investigation.
Biophysical Characterization of Membrane Perturbation
A variety of biophysical techniques have been employed to characterize the interaction of latarcins with model membranes, providing insights into the molecular details of their membrane-perturbing effects.
Planar Lipid Bilayer Studies
Experiments using planar lipid bilayers have been instrumental in elucidating the general mode of action for the latarcin family. nih.govresearchgate.net These studies have shown that latarcins induce membrane destabilization, particularly at physiological membrane potentials (negative inside), which is consistent with the "carpet-like" model. nih.govresearchgate.net The peptides cause an increase in membrane conductance and can lead to the eventual breakdown of the bilayer at micromolar concentrations. nih.gov
Vesicle Leakage Assays
Vesicle leakage assays are a common method to quantify the membrane-permeabilizing activity of antimicrobial peptides. mdpi.comrcsb.orgmdpi.com In these assays, large unilamellar vesicles (LUVs) are loaded with a fluorescent dye, and the addition of the peptide is monitored for dye release. Studies on the latarcin family, including Ltc-4a, have demonstrated their ability to induce leakage from vesicles composed of various lipids. mdpi.com The extent of leakage is dependent on the peptide concentration and the lipid composition of the vesicles. mdpi.com For instance, Ltc-4a has been shown to cause around 20% leakage in vesicles made of POPC/POPG. mdpi.com
Table 1: Vesicle Leakage Induced by Latarcin Peptides
| Peptide | Vesicle Composition | Peptide/Lipid Ratio | Leakage (%) |
|---|---|---|---|
| Ltc1 | POPC/POPG (1/1) | 1/50 | < 8 |
| Ltc2a | POPC/POPG (1/1) | 1/50 | 75 |
| Ltc3a | POPC/POPG (1/1) | 1/50 | 20 |
| Ltc4a | POPC/POPG (1/1) | 1/50 | 20 |
| Ltc5 | POPC/POPG (1/1) | 1/50 | < 8 |
| Ltc6a | POPC/POPG (1/1) | 1/50 | 50 |
| Ltc7 | POPC/POPG (1/1) | 1/50 | 50 |
Data sourced from mdpi.com
This data highlights the varied membrane-disrupting capabilities across the latarcin family, with Ltc-4a showing moderate leakage activity under these specific experimental conditions. mdpi.com
Structure Activity Relationship Sar Investigations of Latarcin 4a and Variants
Amino Acid Residue Contributions to Biological Potency and Selectivity
The specific sequence and type of amino acid residues in a latarcin peptide are critical determinants of its potency and its ability to distinguish between bacterial and host cells. nih.gov The distribution of cationic, anionic, and hydrophobic residues along the peptide backbone dictates its amphipathic structure, which is essential for its function. frontiersin.org
Studies on analogues of the related Latarcin-3a (Ltc-3a) provide significant insight into the roles of individual residues. Ltc-3a is a 20-residue peptide with a net charge of +6. nih.gov To investigate SAR, a core α-helical region of 13 amino acids was used as a template to design three analogues: Lt-MAP1, Lt-MAP2, and Lt-MAP3. nih.gov
Lt-MAP1 was designed with two glutamic acid (Glu) residues, resulting in a lower net charge. This peptide showed low antibacterial activity. frontiersin.org
Lt-MAP2 , which has only one Glu residue and a higher net charge of +4, demonstrated improved peptide-membrane interactions and resulting cell death. frontiersin.org
Lt-MAP3 was designed without any acidic residues and a high net charge, which led to a noticeable improvement in antibacterial activity compared to the other analogues. frontiersin.org
These findings highlight that negatively charged (anionic) residues, like glutamic acid, can be detrimental to antibacterial potency, while positively charged (cationic) residues, such as lysine (B10760008) (Lys), are generally favorable. nih.gov Latarcin 4a itself possesses eight positively charged residues and two negatively charged residues, contributing to its net charge of +6 and its potent antimicrobial function. mdpi.com The precise positioning of these charged residues within the peptide's helical structure is crucial for creating distinct hydrophilic and hydrophobic faces, enabling selective interaction with anionic bacterial membranes. horseshoecrab.org
| Peptide | Sequence | Modifications from Ltc-3a core | Net Charge | Antibacterial Activity (MIC) |
| Ltc-3a (core) | MAKKLKEYMEKLK | Parent Sequence | +3 | Baseline |
| Lt-MAP1 | MAKKLKEY MEKLK | Contains two Glu (E) residues | +1 | Low activity |
| Lt-MAP2 | MAKKLKEY MA KLK | Contains one Glu (E) residue | +4 | Improved activity |
| Lt-MAP3 | MA KKLKA YA KLK | No acidic residues, increased Lys (K) | +6 | Highest activity |
Data derived from studies on Latarcin-3a analogues, which inform the general principles applicable to the latarcin family, including this compound. nih.govfrontiersin.orgresearchgate.net
Influence of Charge and Hydrophobicity on Membrane Interactions
The interplay between net positive charge and hydrophobicity is a defining characteristic of latarcins and governs their interaction with cell membranes. horseshoecrab.org A high positive charge promotes the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. biorxiv.orgmdpi.com Hydrophobicity then drives the insertion of the peptide into the lipid bilayer, leading to membrane disruption and cell death. horseshoecrab.org
This compound, with a net charge of +6 and 8–9 hydrophobic residues, exhibits a well-defined amphiphilic profile. mdpi.com This balance allows it to be highly effective against bacteria while causing less damage to host cells, such as red blood cells (hemolysis). mdpi.com Studies comparing various latarcins show that peptides with an extremely high charge and a distinct hydrophobic strip, like Ltc2a, tend to be aggressively disruptive to all membranes, making them less selective. mdpi.comresearchgate.net In contrast, Ltc4a is among a group of latarcins that are efficient and selective in killing bacteria without causing significant, indiscriminate bilayer disturbance. mdpi.com This suggests its mechanism is more subtle than that of highly hemolytic peptides. mdpi.com
The modification of charge and hydrophobicity is a key strategy in peptide design. Increasing the net positive charge can enhance antimicrobial activity, but only up to a certain threshold, beyond which selectivity may be lost. frontiersin.orgmdpi.com Similarly, while hydrophobicity is necessary for membrane disruption, excessive hydrophobicity is often correlated with increased hemolytic activity. biorxiv.org
| Peptide | Net Charge | Hydrophobicity (%) | Hydrophobic Moment | Biological Activity Profile |
| Ltc-3a (Parent) | +6 | 35% | 0.575 | Antimicrobial, but also cytotoxic |
| Lt-MAP1 | +1 | 38% | 0.740 | Low antimicrobial activity |
| Lt-MAP2 | +4 | 46% | 0.839 | Good antitumor activity, moderate antibacterial |
| Lt-MAP3 | +6 | 46% | 0.701 | Best antibacterial activity, low hemolysis |
| Ltc4a | +6 | ~38-42% | Not specified | Efficient & selective antibacterial activity |
Physicochemical properties of Ltc-3a analogues illustrate the principles of charge and hydrophobicity. nih.gov Ltc4a properties are included for comparison. mdpi.com
Peptide Length and Conformational Flexibility in Modulating Activity
The length of an antimicrobial peptide is a critical parameter, as it must be sufficient to interact with and span the bacterial membrane to exert its effect. mdpi.com Most latarcins, including this compound which has 20-24 residues, are long enough to form α-helical structures that can perturb the lipid bilayer. nih.govmdpi.com Shorter peptides may act via membrane micellization, while longer ones can form stable transmembrane pores. mdpi.com
Conformational flexibility is equally important. Latarcins are linear peptides lacking disulfide bonds, which gives them significant flexibility. nih.gov This allows them to remain largely unstructured in aqueous solution but fold into defined α-helical structures upon contact with a membrane-mimicking environment. researchgate.net For this compound, a helix-hinge-helix structural motif has been proposed. nih.gov This motif, observed in the related Ltc2a, consists of two helical regions connected by a flexible hinge. acs.org This flexibility allows the peptide to adopt an optimal orientation for membrane insertion and disruption. mdpi.com This structural adaptability is thought to be crucial for the "carpet" mechanism of action, where peptides accumulate on the membrane surface, causing tension and eventual collapse without forming discrete, stable pores. nih.govresearchgate.net
Rational Design Strategies for Modulating Latarcin Peptide Functionality
Rational design uses the principles of SAR to engineer peptides with improved therapeutic properties, such as enhanced potency, greater selectivity, and better stability. nih.gov For latarcins, this often involves a combination of strategies. nih.gov
Peptide Truncation: The first step is often to identify the core functional domain of the peptide and truncate it, removing non-essential residues. nih.govresearchgate.net This was done in the design of the Lt-MAP analogues, which were based on a 13-residue α-helical segment of Latarcin-3a. nih.gov Shorter peptides can be easier and more cost-effective to synthesize.
Amino Acid Substitution: Specific residues are substituted to modulate charge and hydrophobicity. nih.gov A common strategy is to replace neutral or acidic residues with cationic ones (e.g., Lysine) to increase the net positive charge, thereby boosting affinity for bacterial membranes. frontiersin.orgresearchgate.net For example, the creation of Lt-MAP3, which lacked acidic residues, resulted in a peptide with superior antibacterial activity. frontiersin.org
Adjusting Amphipathicity: Substitutions are also made to optimize the separation of hydrophobic and hydrophilic domains (amphipathicity). frontiersin.org This can enhance the peptide's ability to disrupt membranes while fine-tuning its selectivity to minimize toxicity against host cells. biorxiv.org
By applying these strategies, researchers have successfully created latarcin analogues with significantly reduced hemolytic activity while retaining or even exceeding the antibacterial potential of the parent peptides. nih.govresearchgate.net This demonstrates that rational design is a powerful tool for optimizing the therapeutic potential of natural antimicrobial peptides like this compound.
| Analogue | Design Strategy | Key Modification(s) | Desired Outcome |
| Lt-MAP1 | Modulate charge | Introduction of two Glu residues | Reduce cytotoxicity |
| Lt-MAP2 | Balance charge and hydrophobicity | Removal of one Glu residue | Enhance antitumor activity |
| Lt-MAP3 | Maximize cationic charge | Removal of all acidic residues | Enhance antibacterial activity |
Strategies based on the rational design of Latarcin-3a analogues. nih.govresearchgate.net
Research on the Biological Activities of Latarcin 4a and the Latarcin Family
Investigations into Antimicrobial Activities, e.g., against Gram-Positive and Gram-Negative Bacteria, Fungi, Yeast
The Latarcin family of peptides exhibits a broad spectrum of antimicrobial activity, with various members demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi and yeast. researchgate.net Their potency is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth.
Latarcin 4a (Ltc4a) is an efficient and selective antimicrobial agent. researchgate.net Studies have shown its activity against a range of bacteria. For instance, Ltc4a, along with Ltc1, Ltc3a, and Ltc5a, is effective in killing bacteria without causing significant disruption to the bilayer of the cell membrane, suggesting a mechanism that may involve translocation across the membrane to act on intracellular targets. nih.govresearchgate.net This contrasts with other latarcins, like Ltc2a, which are more indiscriminately aggressive. researchgate.net
The antimicrobial efficacy of the latarcin family is linked to their physicochemical properties, such as net positive charge and hydrophobicity, which facilitate interaction with the negatively charged components of microbial cell membranes. vulcanchem.com For example, Latarcin 3a has demonstrated activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Analogs of Latarcin 3a have been synthesized to enhance these properties, resulting in improved activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). kvinzo.comnih.gov
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other selected latarcins against various microorganisms, illustrating their diverse activity spectrum.
| Peptide | Microorganism | Type | MIC (µM) |
| This compound | Escherichia coli | Gram-Negative | 1 - 10 |
| This compound | Acinetobacter sp. | Gram-Negative | 1 - 10 |
| This compound | Bacillus subtilis | Gram-Positive | > 100 |
| This compound | Staphylococcus xylosus | Gram-Positive | 10 - 100 |
| Latarcin 1 | Escherichia coli | Gram-Negative | 1 - 10 |
| Latarcin 1 | Bacillus subtilis | Gram-Positive | 1 - 10 |
| Latarcin 2a | Escherichia coli | Gram-Negative | 1 - 10 |
| Latarcin 2a | Bacillus subtilis | Gram-Positive | 1 - 10 |
| Latarcin 3a | Pichia pastoris | Yeast | 10 - 20 |
| Latarcin 3a | Saccharomyces cerevisiae | Yeast | > 20 |
Data compiled from multiple research sources. researchgate.netresearchgate.net
Studies on Cytolytic Mechanisms, e.g., Membrane Lysis in Various Cell Types
The primary mechanism behind the biological activity of latarcins, including this compound, is their ability to interact with and disrupt cell membranes. nih.gov This cytolytic action is not uniform across the family; different latarcins employ distinct mechanisms to permeabilize membranes. nih.gov
Upon encountering a cell membrane, these peptides, which are typically disordered in an aqueous environment, undergo a conformational shift to form an amphipathic α-helix. nih.govresearchgate.net This structure is crucial for membrane interaction. The positively charged residues of the peptide are attracted to the negatively charged components of microbial or cancerous cell membranes, such as phospholipids (B1166683). vulcanchem.com
Research suggests two primary models for how latarcins disrupt membranes: the "carpet" model and pore formation. nih.govresearchgate.net
Carpet-like Mechanism: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the bilayer integrity in a detergent-like manner, leading to membrane lysis. researchgate.net Planar lipid bilayer studies suggest this is a general mode of action for many latarcins. researchgate.net
Pore Formation: Some latarcins are thought to insert themselves into the membrane to form transmembrane pores or channels. This action disrupts the cell's osmotic balance, leading to leakage of cellular contents and cell death. Latarcin 1 and Latarcin 3a/3b have been suggested to act via this mechanism. nih.gov
Latarcins also exhibit hemolytic activity (lysis of red blood cells), though this varies significantly among the different peptides. Ltc4a shows low hemolytic activity, while Ltc2a is highly hemolytic. mdpi.com This selectivity is a key area of research for developing therapeutic agents with minimal toxicity to host cells. vulcanchem.com
In Vitro Research on Anticancer Activities and Associated Molecular Pathways
Several members of the latarcin family have demonstrated promising cytotoxic activity against various cancer cell lines in vitro. nih.govkvinzo.com This anticancer potential stems from their fundamental ability to disrupt cell membranes, a property they share with their antimicrobial function. nih.gov Cancer cell membranes often have a higher negative surface charge compared to normal cells, making them preferential targets for these cationic peptides. nih.gov
Research indicates that latarcins can induce cell death in cancer cells. nih.gov For instance, Latarcin 3a has been the subject of rational design, where modifications to its amino acid sequence to increase hydrophobicity and net charge resulted in enhanced antitumor activity. nih.govresearchgate.net These engineered peptides showed efficacy against several tumor cell lines, including C1498 (murine myeloid leukemia), Kasumi-1 (acute myeloid leukemia), K-562 (chronic myelogenous leukemia), Jurkat (T-cell leukemia), MOLT-4 (T-cell acute lymphoblastic leukemia), and Raji (Burkitt's lymphoma). nih.gov
The molecular pathways involved in the anticancer effects of peptides like latarcins often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govfrontiersin.org While the precise signaling pathways affected by this compound are still under investigation, research on other antimicrobial peptides (AMPs) provides a general framework. AMPs can trigger apoptosis by permeabilizing the mitochondrial membrane, leading to the release of pro-apoptotic factors, or by influencing key signaling pathways that regulate cell survival and proliferation, such as the MAPK/ERK pathway. frontiersin.org Ongoing research is focused on validating the in-vitro anticancer efficacy of latarcins and elucidating the specific mechanistic pathways involved in their cytotoxic effects. kvinzo.com
Exploration of Antiviral Activities and Mechanisms, e.g., Anti-Dengue Virus Research for Latarcin 1
While much of the research on the latarcin family has centered on their antibacterial and cytolytic properties, studies have also begun to explore their antiviral potential. A notable example is the investigation of Latarcin 1 (Ltc 1) against the Dengue virus (DENV). researchgate.netnih.gov
In one study, Ltc 1 demonstrated a significant inhibitory effect on the Dengue virus protease NS2B-NS3pro, a crucial enzyme for viral replication. researchgate.netnih.govnih.gov The half-maximal inhibitory concentration (IC50) was found to be 12.68 µM at a normal physiological temperature of 37°C and decreased to 6.58 µM at 40°C, a temperature characteristic of a high fever, suggesting enhanced inhibition under fever conditions. nih.govnih.gov
Furthermore, Ltc 1 was shown to reduce the viral load in DENV-infected cells. researchgate.netnih.gov Time-of-addition assays revealed that the peptide was most effective when administered simultaneously with the virus or as a post-treatment to infected cells, indicating that it interferes with the viral replication cycle. nih.govresearchgate.net The treatment led to a dose-dependent reduction in viral RNA, with effective concentration (EC50) values ranging from 6.8 to 8.3 µM. researchgate.netnih.gov These findings highlight the potential of Ltc 1 as a candidate for developing new anti-dengue therapeutics by targeting both viral enzymes and replication processes. researchgate.netnih.gov While this research focuses on Ltc 1, it opens the door for investigating the antiviral capabilities of other members of the latarcin family, including this compound.
Synergistic Interactions with Other Bioactive Molecules, e.g., Spider Neurotoxins
The primary role of latarcins in this synergy is believed to be membrane disruption. nih.govnih.gov By compromising the integrity of cell membranes, latarcins may facilitate the passage of larger, disulfide-rich neurotoxins across cellular barriers to reach their specific targets, such as ion channels on neurons. nih.govnih.govmdpi.com This cooperative action would allow for a more rapid and potent neurotoxic effect than the toxins could achieve on their own. nih.gov Such positive cooperativity has also been suggested for other spider venom peptides like cupiennins and oxyopinins. nih.gov
While direct functional synergy between different latarcin peptides themselves has not been observed in some studies, their interaction with other classes of molecules remains a significant area of interest. nih.govresearchgate.net For example, Latarcin-3b has been shown to exhibit synergistic effects when combined with other antimicrobial agents, particularly against Gram-negative bacteria. vulcanchem.com This suggests that the membrane-permeabilizing action of latarcins could be harnessed to potentiate the activity of conventional antibiotics, potentially helping to overcome antibiotic resistance.
Advanced Research Methodologies and Bioanalytical Techniques Applied to Latarcin 4a
High-Resolution Structural Determination Techniques
Understanding the three-dimensional structure of Latarcin 4a is fundamental to deciphering its biological function. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) have been pivotal in characterizing its conformational states in different environments.
Like many antimicrobial peptides, this compound's structure is highly dependent on its environment. nih.gov In aqueous solutions, the peptide is largely disordered, a state confirmed by both ¹H-NMR data and CD spectroscopy. nih.govmdpi.com However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, it undergoes a significant conformational change. mdpi.comresearchgate.net CD spectroscopy reveals that this compound folds into an amphipathic α-helical structure in these environments. mdpi.comresearchgate.netnih.gov This transition from a random coil to a structured helix is a hallmark of many membrane-active peptides, enabling their insertion into and disruption of microbial cell membranes. mdpi.com While detailed high-resolution NMR structures in micelles have been solved for other latarcins like Ltc2a, the data for this compound primarily confirms its disordered state in solution and its propensity to form helices in lipids. nih.govrcsb.org Analysis of its amino acid sequence suggests a potential to form a helix-hinge-helix motif when bound to membranes. nih.gov
| Technique | Environment | Observed Structure of this compound | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Aqueous Solution | Unstructured / Disordered | nih.govmdpi.com |
| Circular Dichroism (CD) | Membrane-Mimetic (TFE, Lipid Vesicles) | Predominantly α-helical | mdpi.comresearchgate.net |
| ¹H-NMR Spectroscopy | Aqueous Solution | Disordered | nih.gov |
Membrane Mimetic Systems and Assays
To investigate how this compound interacts with and disrupts target cell membranes, researchers employ various model membrane systems and assays. These systems mimic the composition and properties of biological membranes, allowing for detailed mechanistic studies.
Liposomes and Vesicles : Artificial lipid vesicles, or liposomes, are frequently used to model cell membranes. Studies using large unilamellar vesicles (LUVs) and small unilamellar vesicles (SUVs) have been critical. For instance, fluorescence-based leakage assays, which monitor the release of encapsulated dyes like carboxyfluorescein (CBF) from liposomes, demonstrate the peptide's ability to permeabilize lipid bilayers. nih.govresearchgate.net this compound has been shown to be effective at killing bacteria without causing drastic bilayer disturbance, suggesting a more subtle interaction or potential translocation across the membrane to reach intracellular targets. mdpi.comresearchgate.net The interaction is enhanced in the presence of anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), due to the electrostatic attraction between the cationic peptide and the negatively charged lipid headgroups. nih.govmdpi.com
Planar Lipid Bilayers : This technique involves forming a single lipid bilayer across an aperture, allowing for the measurement of ion channel formation and membrane destabilization. Studies on latarcins using this method suggest that their general mode of action involves membrane destabilization consistent with the "carpet-like" model. nih.govresearchgate.netnih.gov In this model, peptide molecules accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the bilayer integrity, leading to cell lysis. nih.gov
Micelles : Detergent micelles, such as those made from sodium dodecyl sulfate (B86663) (SDS), are also used as membrane mimetics, particularly for high-resolution NMR studies. While the detailed structures of Latarcin 1 and 2a have been determined in SDS micelles, this environment has been used more generally to confirm the helical propensity of the latarcin family. mdpi.comresearchgate.net
| System/Assay | Model Composition | Key Finding for this compound/Family | Reference |
|---|---|---|---|
| Fluorescence Leakage Assay | LUVs (POPC/POPG) | Causes membrane leakage, but less bilayer disturbance than other latarcins. | mdpi.comresearchgate.net |
| Circular Dichroism | SUVs (DMPC/DMPG) | Induces α-helical folding of the peptide. | mdpi.com |
| Planar Lipid Bilayer | Various phospholipids | Causes membrane destabilization, consistent with a "carpet-like" mechanism. | researchgate.netnih.gov |
Computational Modeling and Bioinformatics
Computational approaches are indispensable for predicting peptide structure, understanding its dynamics, and guiding the design of new analogues.
Sequence Analysis and Structural Motif Prediction : The amino acid sequence of this compound (SMGSVLKNLGKVGKKVAKNAAKLAK-NH₂) reveals its cationic and amphipathic nature. mdpi.com Bioinformatic tools are used to predict secondary structures and functional motifs. Helical wheel projections clearly illustrate the segregation of hydrophobic and hydrophilic residues, which is characteristic of amphipathic α-helices. researchgate.net Sequence analysis initially suggested that this compound, similar to Latarcin 2a, could adopt a helix-hinge-helix structural motif in membranes. nih.gov Furthermore, large-scale ab initio 3D modeling of numerous antimicrobial peptides identified this compound as having a distinct α-helical fold. a-star.edu.sg
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations : These simulation techniques provide insights into the dynamic behavior of peptides and their interactions with membranes at an atomic level. Coarse-grained MD simulations have been used for the latarcin family to study their interaction with lipid bilayers that mimic erythrocyte membranes. tandfonline.comnih.gov More specifically for this compound, Monte Carlo simulations have been particularly revealing. researchgate.net These simulations showed that this compound can exist in two stable conformations: a single, continuous α-helix and a helix-break-helix fold. researchgate.net This conformational flexibility may be crucial for its biological activity.
| Methodology | Purpose | Key Finding for this compound | Reference |
|---|---|---|---|
| Sequence Analysis | Prediction of structural motifs | Predicted to form a helix-hinge-helix motif. | nih.gov |
| Ab initio 3D Modeling | Predicting 3D fold | Identified as having an α-helical fold. | a-star.edu.sg |
| Monte Carlo Simulations | Exploring conformational stability | Showed two stable conformations: a single α-helix and a helix-break-helix fold. | researchgate.net |
| Molecular Dynamics | Simulating peptide-membrane interaction | Used for the latarcin family to identify hemolytically active fragments. | tandfonline.comnih.gov |
Peptide Synthesis and Modification Techniques for Analogue Generation
The chemical synthesis of this compound and its analogues is essential for detailed structure-function studies and for developing derivatives with improved therapeutic properties.
Solid-Phase Peptide Synthesis (SPPS) : This is the standard method for chemically producing peptides like this compound. csic.es The synthesis is typically performed using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. csic.esfrontiersin.org For this compound, which features a C-terminal amide, a specific resin such as Rink Amide MBHA is used. mdpi.com The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to the solid resin support. csic.es After the full sequence is assembled, the peptide is cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov
Analogue Generation : SPPS allows for the straightforward generation of peptide analogues by substituting specific amino acids in the sequence. This is a powerful tool for probing the role of individual residues in the peptide's structure and activity. For example, studies on other latarcins have involved synthesizing analogues with altered sequences to reduce hemolytic activity while retaining or enhancing antimicrobial potency. nih.gov While specific analogue generation studies focusing solely on this compound are not detailed in the provided context, the methodologies are well-established within the research on the latarcin family. researchgate.net For instance, analogues of Latarcin 3b have been synthesized to investigate the functional importance of its C-terminal amidation. researchgate.net
| Technique | Description | Application to this compound | Reference |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support. | Used to produce this compound with a C-terminal amide via the Fmoc strategy. | mdpi.com |
| Resin Used | Rink Amide MBHA Resin | Enables the synthesis of the C-terminally amidated form of this compound. | mdpi.com |
| Purification | Reverse-Phase HPLC | Used to purify the synthesized peptide to a high degree. | mdpi.comnih.gov |
Comparative Proteomics and Evolution of Latarcin Peptides
Comparative Analysis with Other Spider Venom Peptides, e.g., Cupiennins, Oxyopinins
Latarcin 4a is part of the latarcin family of peptides, which are linear, cationic antimicrobial peptides (AMPs) found in the venom of the spider Lachesana tarabaevi. scispace.commdpi.com These peptides share common characteristics with other spider venom AMPs, such as cupiennins from the spider Cupiennius salei and oxyopinins from the wolf spider Oxyopes kitabensis. scielo.bracs.org All three families consist of peptides that are typically unstructured in aqueous solutions but fold into amphipathic α-helices in membrane-mimicking environments, a key feature for their lytic activity. mdpi.comresearchgate.net
While sharing a general mode of action, these peptide families exhibit notable differences. Oxyopinins are among the largest linear cationic amphipathic peptides isolated from spider venom, with lengths of 37–48 amino acid residues. scispace.com In contrast, latarcins, including this compound, are generally shorter. researchgate.net The cytolytic activity of these peptides also varies depending on the membrane composition. For instance, cupiennins strongly interact with negatively charged vesicles, whereas oxyopinins can efficiently lyse zwitterionic phosphatidylcholine vesicles. nih.gov this compound, along with Latarcin 3a, demonstrates high antimicrobial action but causes relatively low hemolysis, indicating a degree of selectivity for bacterial over erythrocyte membranes. mdpi.com This is in contrast to other latarcins like Ltc2a, which are highly hemolytic. mdpi.com
A key comparative aspect lies in their synergistic effects within the venom. Cupiennins and oxyopinins have been shown to act synergistically with neurotoxins, enhancing their insecticidal efficacy. nih.govbiologists.com It is proposed that these AMPs facilitate the access of neurotoxins to their targets. nih.gov While the primary role of latarcins is antimicrobial and cytolytic, some related peptides like cyto-insectotoxins from Lachesana tarabaevi, which are composed of two joined cytolytic domains, show increased insecticidal activity compared to simpler cytolytic peptides from the same spider. nih.gov
Structurally, the precursors of these peptides also offer a point of comparison. Latarcins, cupiennins, and oxyopinins can be synthesized from complex precursor proteins. researchgate.netnih.gov For example, some cupiennin precursors can encode up to 179 different linear peptides. researchgate.net This is similar to the complex precursors found for some latarcins, which can be cleaved to produce multiple mature peptides. researchgate.net
Table 1: Comparative Properties of Latarcin, Cupiennin, and Oxyopinin Peptides
| Peptide Family | Originating Species | Typical Structure | Key Characteristics | Reference |
|---|---|---|---|---|
| Latarcins | Lachesana tarabaevi | Linear, Cationic, α-helical | Antimicrobial and cytolytic; some show low hemolytic activity. Synthesized from simple, binary, or complex precursors. | scispace.commdpi.comresearchgate.net |
| Cupiennins | Cupiennius salei | Linear, Cationic, α-helical | Synergistically enhances neurotoxin activity. Strong interaction with negatively charged membranes. | scielo.brnih.govbiologists.com |
| Oxyopinins | Oxyopes kitabensis | Linear, Cationic, α-helical | Among the largest linear spider venom AMPs. Shows positive insecticidal cooperativity with neurotoxins. | scielo.brscispace.combiologists.com |
Evolutionary Origins and Diversification of Latarcin Sequences
The diversity of latarcin peptides is a prime example of biomolecular diversification in spider venoms. researchgate.net Their evolutionary origin is tied to a strategy of generating a combinatorial library of peptides from a limited set of genes. d-nb.info This is achieved through the use of unique precursor protein structures. researchgate.net
Latarcin precursors are classified into three main groups based on their structural features:
Simple precursors: These have a conventional prepropeptide structure, where a signal peptide is followed by a propeptide region and a single mature peptide sequence. researchgate.netfrontiersin.org
Binary precursors: These are organized in a modular fashion, encoding two mature peptide chains connected by a linker sequence. researchgate.netfrontiersin.org
Complex precursors: These are the most elaborate, capable of being cleaved into multiple mature chains of different types, sometimes as many as five or six. researchgate.netnih.gov
This multi-peptide precursor strategy is considered a "combinatorial innovation" and an economical and rapid method for producing a high number and diversity of bioactive linear peptides. nih.govfrontiersin.org This evolutionary strategy is not unique to Lachesana tarabaevi but is also observed in other modern spider families like Lycosidae and Oxyopidae, which also produce a vast array of linear peptides from complex precursors. nih.gov The process involves specific cleavage sites flanking the mature peptide sequences. These sites, known as the processing quadruplet motif (PQM) and the inverted processing quadruplet motif (iPQM), are recognized by cellular machinery to release the individual peptides. researchgate.netfrontiersin.org The PQM is characterized by an Arginine residue at position -1 relative to the cleavage site, with Glutamic acid residues often present at positions -2, -3, or -4. researchgate.net
The diversification of latarcin sequences, therefore, arises from gene duplication and subsequent mutations within the coding regions of these complex precursors, leading to the generation of a wide array of peptides, like this compound, each with potentially distinct activities and potencies. researchgate.net
Bioinformatic Approaches in Latarcin Peptide Discovery and Classification
Bioinformatic tools have been instrumental in the discovery, classification, and analysis of latarcin peptides. scispace.com The initial identification of several latarcin peptides, beyond those purified directly from the venom, was achieved by screening an expressed sequence tag (EST) database from the Lachesana tarabaevi venom gland. researchgate.netresearchgate.net This highlights the power of transcriptomic analysis in uncovering the full diversity of venom components.
Key bioinformatic approaches used in the study of latarcins include:
Sequence Similarity Searching: Tools like BLAST are used to compare newly sequenced transcripts against known peptide sequences in databases like UniProt. frontiersin.orguniprot.org This helps in identifying homologs and classifying them into families. For instance, this compound is classified within the latarcin family, which itself is part of a larger group of cationic peptides. uniprot.org
Precursor and Motif Analysis: A crucial bioinformatic step is the analysis of precursor protein sequences. frontiersin.org Identifying the characteristic signal peptide, propeptide regions, and the specific cleavage motifs (PQM and iPQM) allows for the accurate prediction of mature peptide sequences from transcriptomic data. researchgate.netuniprot.org The UniProt entry for M-zodatoxin-Lt4a (the precursor for Latarcin-4a) details multiple PQM and iPQM motifs within its sequence. uniprot.org
Physicochemical Property Prediction: Bioinformatic tools are used to predict properties such as molecular weight, isoelectric point (pI), net charge, and secondary structure from the amino acid sequence. frontiersin.orgresearchgate.net For example, this compound is predicted to form an alpha-helix, which is critical for its function of disrupting cell membranes. uniprot.org
Machine Learning and Classification: More advanced computational methods, including machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF), are increasingly used to classify peptides as antimicrobial and to predict their activity. a-star.edu.sgmdpi.com These methods use physicochemical properties and sequence features to build predictive models, aiding in the large-scale screening of genomic and transcriptomic data for novel AMPs. d-nb.infovanderbilt.edu
These bioinformatic strategies, by integrating transcriptomic data with sequence analysis and predictive modeling, accelerate the discovery and characterization of novel peptides like this compound, providing insights into their structure, function, and evolutionary relationships. nih.govresearchgate.net
Current Research Gaps and Future Directions in Latarcin 4a Studies
Comprehensive Structural Characterization of All Latarcin Subtypes, particularly Latarcin 4a
The biological function of peptides is intrinsically linked to their three-dimensional structure. While the latarcin family is known to adopt amphipathic α-helical structures in membrane-like environments, detailed, high-resolution structural data for most subtypes, including this compound, are lacking. researchgate.netnih.gov
To date, NMR spectroscopy has been successfully used to determine the solution structures of Latarcin 1 (Ltc 1) and Latarcin 2a (Ltc 2a) in detergent micelles, revealing a characteristic helix-hinge-helix motif for Ltc 2a. rcsb.orgnih.govnih.gov However, no such experimental structure exists for this compound. Analysis of its amino acid sequence suggests a structural similarity to Ltc 2a and the potential to form a similar helix-hinge-helix fold. nih.gov Computational simulations have further predicted that this compound may exist in two stable conformations: a single α-helix or a helix-break-helix structure. researchgate.net
A significant gap lies in the absence of experimentally validated, high-resolution 3D structures for Ltc 4a and other subtypes (Ltc 3a, 3b, 4b, 5, 6a, 7). researchgate.net Obtaining these structures through techniques like NMR or X-ray crystallography is paramount. Such structural data would provide a definitive understanding of their amphipathic profiles and the spatial arrangement of charged and hydrophobic residues, which are crucial for their interaction with different membrane types and potential intracellular targets.
Table 1: Structural Data of Latarcin Peptides
| Latarcin Subtype | Known Structural Information | PDB ID | Research Gap |
|---|---|---|---|
| Latarcin 1 (Ltc 1) | NMR structure reveals a disordered N-terminus and an α-helix (residues 8-23). nih.govnih.gov | 2PCO nih.gov | Interaction with specific lipid models. |
| Latarcin 2a (Ltc 2a) | NMR structure shows a helix-hinge-helix motif (helices at residues 3-9 and 13-21). rcsb.org | 2G9P rcsb.org | High-resolution structure in a true bilayer. |
| Latarcin 3a/3b | Predicted to contain rigid helical fragments. nih.gov | N/A | Experimental 3D structure determination. |
| This compound | Predicted helix-hinge-helix motif; C-terminal amidation. nih.gov Simulation suggests single α-helix or helix-break-helix conformers. researchgate.net | N/A | Experimental 3D structure determination. |
| Latarcin 4b | Predicted helix-hinge-helix motif; C-terminal amidation. nih.gov | N/A | Experimental 3D structure determination. |
Advanced Computational Modeling for Predictive Design
Computational approaches are indispensable for navigating the vast chemical space of peptide modifications to enhance therapeutic properties. researchgate.netfrontiersin.org While foundational modeling has been applied to latarcins, more advanced and predictive computational studies are needed. nih.gov
Future research should leverage sophisticated computational tools for the de novo design of this compound analogs. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates a peptide's chemical structure with its biological activity, can be a powerful tool for this purpose. nih.govnih.gov By building robust QSAR models based on existing latarcin data and other AMPs, it would be possible to predict how specific amino acid substitutions in the this compound sequence would affect its potency, selectivity (e.g., bacteria vs. human cells), and stability.
These predictive models can guide the synthesis of a smaller, more targeted set of new peptide candidates, making the optimization process more efficient and cost-effective than traditional large-scale library screening. nih.gov The goal is to design novel peptides based on the this compound scaffold with improved therapeutic indices for specific applications.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to assess Latarcin 4a’s antimicrobial and antiviral activity?
- Methodological Answer: this compound’s efficacy is typically evaluated using in vitro assays such as minimum inhibitory concentration (MIC) tests against bacterial strains and cell culture-based viral inhibition assays (e.g., plaque reduction for dengue virus). For antiviral studies, protocols often include pre-treatment, co-treatment, and post-infection experimental designs to determine the peptide’s mechanism (e.g., viral entry inhibition vs. replication suppression) . Ensure reproducibility by adhering to standardized protocols for cell viability measurements (e.g., MTT assays) and viral titer quantification .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structural properties?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are essential for resolving the peptide’s secondary structure (e.g., α-helical content). Mass spectrometry (MS) confirms molecular weight and purity. For novel derivatives, combine these with HPLC purification and dynamic light scattering (DLS) to assess aggregation behavior. Always include positive controls (e.g., known helical peptides) and validate results against computational predictions .
Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity?
- Methodological Answer: Use a logarithmic dilution series (e.g., 0.1–100 μM) in mammalian cell lines (e.g., HEK-293 or Vero cells) to determine the selectivity index (SI = IC50/EC50). Include vehicle controls and measure cytotoxicity via lactate dehydrogenase (LDH) release or flow cytometry for apoptosis markers. Triplicate replicates and statistical analysis (e.g., ANOVA with post-hoc tests) are mandatory to account for variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different microbial strains or experimental conditions?
- Methodological Answer: Conduct comparative genomic analysis of resistant vs. susceptible strains to identify potential resistance mechanisms (e.g., membrane lipid composition changes). Pair this with molecular dynamics simulations to study peptide-membrane interactions. Experimental replication under controlled conditions (e.g., standardized pH, temperature) is critical. Cross-validate findings using orthogonal assays (e.g., fluorescence-based membrane disruption vs. ATP leakage assays) .
Q. What strategies optimize this compound’s stability in physiological environments for in vivo applications?
- Methodological Answer: Employ site-directed mutagenesis to enhance proteolytic resistance (e.g., substituting labile residues with D-amino acids). Alternatively, use chemical conjugation (e.g., PEGylation) or nanoparticle encapsulation. Validate stability via simulated gastric fluid (SGF) or serum incubation assays, followed by functional testing (e.g., antimicrobial activity post-treatment). Reference pharmacokinetic studies in model organisms to guide dosing intervals .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer: Combine transcriptomics (RNA-seq) to identify host-pathogen response pathways and proteomics (LC-MS/MS) to detect peptide-induced protein expression changes. Metabolomics (NMR or GC-MS) can reveal metabolic shifts in target cells. Use bioinformatics tools (e.g., STRING for protein networks) to map interactions and prioritize validation experiments (e.g., CRISPR knockouts of key genes) .
Q. What experimental controls are essential when studying this compound’s synergy with conventional antibiotics?
- Methodological Answer: Include (1) monotherapy controls (peptide alone, antibiotic alone), (2) combination indices (e.g., calculated via the Chou-Talalay method), and (3) checkerboard assays to quantify fractional inhibitory concentration (FIC) indices. Control for solvent effects (e.g., DMSO concentrations) and use time-kill curves to assess bactericidal vs. bacteriostatic synergy. Validate results in biofilm models if applicable .
Methodological Best Practices
- Literature Review : Use structured frameworks (e.g., PICO or SPIDER) to formulate questions and systematically search databases (PubMed, Scopus). Prioritize primary studies over reviews and annotate conflicting findings .
- Data Contradiction Analysis : Apply triangulation by cross-referencing in vitro, in silico, and in vivo data. Use sensitivity analysis to identify variables influencing outcomes .
- Reproducibility : Document all experimental parameters (e.g., buffer composition, cell passage number) in supplemental materials. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
